molecular formula C16H11N3S B8426520 3-{2-[4-Methylpyridin-3-yl]-1,3-thiazol-4-yl}benzonitrile

3-{2-[4-Methylpyridin-3-yl]-1,3-thiazol-4-yl}benzonitrile

Cat. No. B8426520
M. Wt: 277.3 g/mol
InChI Key: KDUYDLLJPHEHQD-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

By the reaction in the same manner as in Example 25-iii) using 3-(bromoacetyl)benzonitrile (599 mg) and 4-methylpyridine-3-thiocarboxamide (403 mg), the title compound (302 mg) was obtained as pale-yellow powder crystals.
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])=O.[CH3:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][C:15]=1[C:20](=[S:22])[NH2:21]>>[CH3:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][C:15]=1[C:20]1[S:22][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[C:8]#[N:9])[N:21]=1

Inputs

Step One
Name
Quantity
599 mg
Type
reactant
Smiles
BrCC(=O)C=1C=C(C#N)C=CC1
Step Two
Name
Quantity
403 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)C(N)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 25-iii)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)C=1SC=C(N1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.